![molecular formula C5H8ClN3O2 B1377042 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl CAS No. 20989-01-9](/img/structure/B1377042.png)
6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl
Overview
Description
6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl (AMPD) is an important organic compound used in many scientific research applications. It is a white crystalline solid with a molecular weight of 194.2 g/mol and a melting point of 189°C. AMPD is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in various biochemical reactions, and as a tool for studying the mechanism of action of various biological processes.
Scientific Research Applications
Medicine: Antiviral and Analgesic Activity
“6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl” has potential applications in medicine due to its structural similarity to pyrimidine derivatives, which are known to exhibit antiviral and analgesic activities . This compound could be synthesized and tested for its efficacy in treating viral infections and managing pain.
Agriculture: Plant Growth Regulation
In agriculture, this compound could be explored for its role in plant growth and development. Pyrimidine derivatives have been shown to influence plant hormone activity and could be used to enhance crop yields or manage plant diseases .
Material Science: Synthesis of Functional Molecules
The compound’s utility in material science could be significant, particularly in the synthesis of functional molecules with specific properties. Its pyrimidine core is a key component in many functional materials used in everyday applications .
Environmental Science: Pollutant Adsorption
Environmental science could benefit from the application of “6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl” in pollutant adsorption. The structure of pyrimidine derivatives makes them suitable for binding with various contaminants, aiding in environmental cleanup efforts .
Biochemistry: Enzyme Inhibition
In biochemistry, this compound could be used to study enzyme inhibition. Pyrimidine derivatives often serve as inhibitors for certain biochemical pathways, which can be useful in understanding disease mechanisms or developing new drugs .
Pharmacology: Drug Synthesis
Pharmacologically, “6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl” could be a precursor in the synthesis of drugs. Its structure is related to compounds with known pharmacological properties, such as antitumor activity and treatment of erectile dysfunction .
Mechanism of Action
Mode of Action
The mode of action of 6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione HCl is currently unknown. It is likely that this compound interacts with its targets in a specific manner, leading to changes in cellular processes. Without knowledge of the specific targets, it is difficult to predict the exact mode of action .
Biochemical Pathways
Given the structural complexity of this compound, it is possible that it could interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, as they determine how the compound is absorbed into the body, distributed to various tissues, metabolized, and ultimately excreted .
properties
IUPAC Name |
6-(aminomethyl)-1H-pyrimidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-2-3-1-4(9)8-5(10)7-3;/h1H,2,6H2,(H2,7,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQMXRAJFVEKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857350 | |
Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Aminomethyl)-2,4(1H,3H)-pyrimidinedione hcl | |
CAS RN |
20989-01-9 | |
Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60857350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(aminomethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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